molecular formula C13H16O B14807964 1-(2,4,6-Trimethylphenyl)but-2-en-1-one CAS No. 15561-17-8

1-(2,4,6-Trimethylphenyl)but-2-en-1-one

Cat. No.: B14807964
CAS No.: 15561-17-8
M. Wt: 188.26 g/mol
InChI Key: SYTAQSHMTRMBIF-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)but-2-en-1-one is an organic compound characterized by its aromatic ring substituted with three methyl groups and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

    1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with an ethanone side chain instead of a butenone.

    2,4,6-Trimethylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

    1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene gold (I) chloride: A gold complex with similar aromatic substitution.

Uniqueness: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one is unique due to its enone functionality, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

15561-17-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)but-2-en-1-one

InChI

InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h5-8H,1-4H3

InChI Key

SYTAQSHMTRMBIF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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